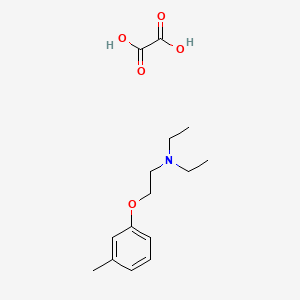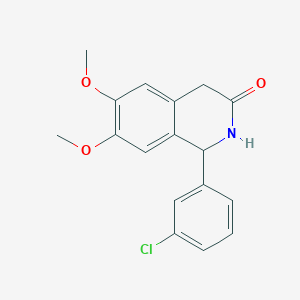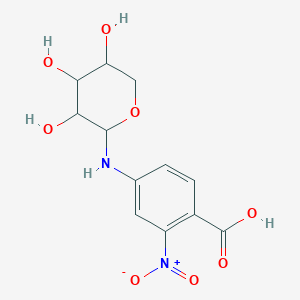
N,N-diethyl-2-(3-methylphenoxy)ethanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-(3-methylphenoxy)ethanamine oxalate, also known as DMPEA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has been used extensively in scientific research due to its unique properties. In
Mechanism of Action
N,N-diethyl-2-(3-methylphenoxy)ethanamine oxalate binds to the 5-HT2A receptor and activates it, leading to a cascade of intracellular signaling events. This activation results in the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the modulation of neuronal activity in various brain regions.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine, serotonin, and norepinephrine in various brain regions. It has also been shown to enhance synaptic plasticity and promote neurogenesis. This compound has been investigated for its potential therapeutic effects in various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
N,N-diethyl-2-(3-methylphenoxy)ethanamine oxalate has several advantages for lab experiments. It is a potent agonist of the 5-HT2A receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. It is also relatively stable and easy to handle, making it a convenient compound for researchers. However, this compound also has some limitations. It is a synthetic compound that may not fully replicate the effects of endogenous neurotransmitters. Additionally, it may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N,N-diethyl-2-(3-methylphenoxy)ethanamine oxalate. One area of interest is the development of this compound-based drugs for the treatment of neurological and psychiatric disorders. Another area of interest is the investigation of the role of the 5-HT2A receptor in various physiological and pathological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a synthetic compound that has been used extensively in scientific research due to its unique properties. It is a potent agonist of the 5-HT2A receptor and has several biochemical and physiological effects. This compound has advantages and limitations for lab experiments and has several future directions for research. Understanding the properties and applications of this compound is important for advancing our knowledge of the role of neurotransmitters in various physiological and pathological processes.
Synthesis Methods
N,N-diethyl-2-(3-methylphenoxy)ethanamine oxalate can be synthesized through a multi-step process that involves the reaction of 3-methylphenol with diethylamine, followed by the addition of ethylene oxide. The resulting product is then purified and converted to the oxalate salt form. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
N,N-diethyl-2-(3-methylphenoxy)ethanamine oxalate has been used extensively in scientific research due to its unique properties. It is a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, cognition, and perception. This compound has been used to study the role of the 5-HT2A receptor in various physiological and pathological processes.
properties
IUPAC Name |
N,N-diethyl-2-(3-methylphenoxy)ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.C2H2O4/c1-4-14(5-2)9-10-15-13-8-6-7-12(3)11-13;3-1(4)2(5)6/h6-8,11H,4-5,9-10H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUSFMOOASEBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC(=C1)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4973661.png)
![2-(4-methoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4973663.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4973669.png)
![2-(4-ethylphenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4973673.png)
![8-methoxy-4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline](/img/structure/B4973682.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-isopropylphenyl)acetamide](/img/structure/B4973687.png)
![1-acetyl-N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-piperidinamine](/img/structure/B4973699.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4973713.png)
![N-(3,4-dimethylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4973723.png)

![(2R*,3R*)-1'-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-3-(dimethylamino)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4973729.png)

![N-methyl-2-phenyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4973749.png)